2-(1,4-Dihydroxycyclohexyl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of cyclohexyl-related compounds involves strategic functionalization of the cyclohexane ring and subsequent modifications to introduce the acetic acid moiety. For example, the efficient synthesis of enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid showcases the versatility of cyclohexanone as a precursor, highlighting the adaptability of cyclohexyl scaffolds for synthesizing complex molecules under environmentally benign conditions (Vamos & Kobayashi, 2008).
Molecular Structure Analysis
The molecular structure of cyclohexyl-related compounds, such as 2-oxo-1,2-dihydropyridine-1-acetic acid, is characterized by X-ray diffraction, revealing a ketonic configuration without a betaine structure. The structural elucidation includes detailing bond lengths, angles, and the overall geometry, which are crucial for understanding the compound's reactivity and properties (Zhao Jing-gui, 2005).
Chemical Reactions and Properties
Cyclohexyl derivatives undergo a variety of chemical reactions, leveraging the reactivity of the hydroxyl groups and the acetic acid moiety. For instance, cyclodimerization reactions and the formation of novel compounds through multi-component syntheses demonstrate the compound's versatility in organic synthesis. These reactions are pivotal for creating structurally complex and functionally diverse molecules (Nesvadba et al., 2001).
Scientific Research Applications
- Scientific Field : Chemistry
- Application Summary : “2-(1,4-Dihydroxycyclohexyl)acetic acid” is an isolation product of the aerial parts of Senecio desfontanei . It’s used in various chemical reactions due to its unique structure and properties .
- Methods of Application : The compound is usually used in its pure form and can be involved in reactions under controlled conditions. The specific methods of application or experimental procedures would depend on the nature of the experiment .
- Results or Outcomes : The acetic acid group of this compound is oriented at a dihedral angle of 48.03 (9)° with respect to the basal plane of the cyclohexane-1,4-diol chair . An intramolecular O - H⋯O hydrogen bond generates an S (6) ring with an envelope conformation .
- Scientific Field : Chemistry
- General Properties : This compound has a molecular weight of 174.2 and is usually stored at a temperature of 4°C .
- Methods of Application : The specific methods of application or experimental procedures would depend on the nature of the experiment .
- Results or Outcomes : In the crystal, molecules are linked by O - H⋯O hydrogen bonds, resulting in R 3 3 (20) ring motifs and C (2) O - H⋯O - H⋯O - H⋯ chains . Overall, a three-dimensional polymeric network arises . A C - H⋯O contact is also present .
Safety And Hazards
properties
IUPAC Name |
2-(1,4-dihydroxycyclohexyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h6,9,12H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDVONJKFJRQTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Dihydroxycyclohexyl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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